Enantioselectivity in Diels–Alder Reactions: Molecular Sieves Switch the Major Enantiomer of 1-Acetoxy-1,3-butadiene Cycloadducts
In the asymmetric Diels–Alder reaction between 2-methoxy-5-methyl-1,4-benzoquinone and 1-acetoxy-1,3-butadiene catalyzed by a chiral TADDOL-Ti complex, the presence of molecular sieves (4Å) inverted the major enantiomer from (R) (72% ee) to (S) (53% ee) . This pronounced sensitivity of enantioselectivity to reaction conditions is a specific feature of the 1-acetoxy-1,3-butadiene scaffold, attributable to the acetoxy group's coordination behavior with the Lewis acid catalyst .
| Evidence Dimension | Enantiomeric excess (ee) of Diels–Alder adduct |
|---|---|
| Target Compound Data | (R)-adduct: 72% ee; (S)-enantiomer: 53% ee |
| Comparator Or Baseline | No comparator data provided in source |
| Quantified Difference | Enantioselectivity inversion from 72% ee (R) to 53% ee (S) upon addition of 4Å molecular sieves |
| Conditions | Chiral TADDOL-Ti complex, 2-methoxy-5-methyl-1,4-benzoquinone as dienophile, with/without 4Å molecular sieves |
Why This Matters
This property is critical for researchers requiring enantiopure building blocks; the ability to invert stereochemical outcome using 1-ABD may eliminate the need to synthesize a separate chiral diene.
